

An In-depth Technical Guide to Tizanidine-d4

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Compound of Interest

Compound Name: Tizanidine-d4

Cat. No.: B562766

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This technical guide provides a comprehensive overview of **Tizanidine-d4**, a deuterated analog of Tizanidine, intended for researchers, scientists, and professionals in drug development. This document compiles critical data from safety data sheets (SDS), details on its mechanism of action, and relevant experimental protocols.

Safety Data Sheet (SDS) Summary for Tizanidine-d4

Tizanidine-d4 is the deuterated form of Tizanidine, an α_2 -adrenergic receptor agonist used as a muscle relaxant.^{[1][2]} The following sections summarize the key safety and handling information.

1.1 Identification and Physical Properties

Property	Value	Source(s)
Chemical Name	5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d4)-2,1,3-benzothiadiazol-4-amine, monohydrochloride	[3]
Synonyms	Tizanidine-d4 (hydrochloride), 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-d4)-2,1,3-benzothiadiazol-4-amine	[2][3]
CAS Number	1188263-51-5	[3]
Molecular Formula	C ₉ H ₄ D ₄ ClN ₅ S • HCl	[1]
Molecular Weight	294.2 g/mol	[1]
Appearance	A solid, fine crystalline powder	[1][4]
Melting Point	275-279°C (decomposed)	[5]
Solubility	Soluble in Methanol and Water	[1][4]

1.2 Hazard Identification and Precautionary Measures

Tizanidine-d4 is classified as hazardous. The following table outlines its GHS classifications and corresponding precautionary statements.

Hazard Class	GHS Classification	Hazard Statement	Precautionary Statements (Prevention & Response)	Source(s)
Acute Toxicity (Oral)	Category 4	H302: Harmful if swallowed	P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.	[3][6]
Acute Toxicity (Inhalation)	Category 4	H332: Harmful if inhaled	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P312:	[3][6]

			Call a POISON CENTER or doctor/physician if you feel unwell.	
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.	[3] [6]
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: get	[3] [6]

			medical advice/attention.
			P261: Avoid breathing dust/fume/gas/mi st/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation	[3][6]

1.3 Handling, Storage, and First Aid

- Handling: Avoid contact with skin and eyes and inhalation of dust.[4][7] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] Do not eat, drink, or smoke when handling.[4]
- Storage: Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[4] Protect from physical damage and keep away from incompatible materials such as oxidizing agents.[4]
- First Aid:
 - In case of skin contact: Immediately wash with soap and water.[3]

- In case of eye contact: Rinse cautiously with water for several minutes.[3]
- If inhaled: Move the person to fresh air.[6]
- If swallowed: Call a poison control center or doctor immediately.[3]

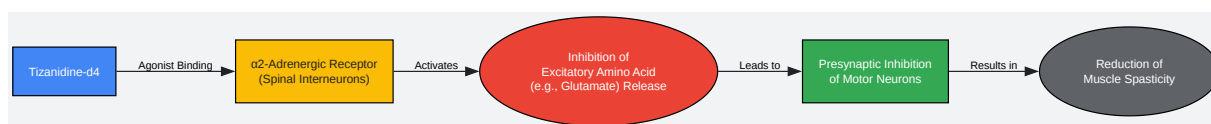
1.4 Toxicological Data

The toxicological properties of **Tizanidine-d4** have not been thoroughly investigated; however, data for the parent compound, Tizanidine hydrochloride, is available.

Toxicity Data	Value	Species	Source(s)
Oral LD50	414 mg/kg	Rat	[9]
Oral LD50	235 mg/kg	Mouse	[9]
Oral LD50	98 mg/kg	Rabbit	[9]
Subcutaneous LD50	282 mg/kg	Rat	[9]
Intravenous LD50	35 mg/kg	Rat	[9]
Intravenous LD50	48 mg/kg	Mouse	[9]

Mechanism of Action

Tizanidine is a centrally acting α_2 -adrenergic agonist.[10][11] Its primary mechanism involves binding to α_2 -adrenergic receptors in the central nervous system, particularly in the spinal cord. [10] This agonistic activity inhibits the release of excitatory amino acids, such as glutamate and aspartate, from spinal interneurons.[12][13] The reduction in excitatory neurotransmitter release leads to presynaptic inhibition of motor neurons, which in turn reduces muscle spasticity.[12] Tizanidine has a more pronounced effect on polysynaptic pathways.[13]



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Mechanism of action for Tizanidine.

Experimental Protocols

Tizanidine-d4 is primarily used as an internal standard for the quantification of Tizanidine in biological samples by GC- or LC-MS.[1] Several analytical methods have been developed for the determination of Tizanidine in bulk and pharmaceutical formulations.

3.1 High-Performance Thin-Layer Chromatography (HPTLC)

A stability-indicating HPTLC method has been developed for the analysis of Tizanidine hydrochloride.[14]

- Stationary Phase: TLC aluminum plates precoated with silica gel 60F-254.[14]
- Mobile Phase: Toluene-acetone-ammonia (5:5:0.1, v/v/v).[14]
- Detection: Densitometric analysis in absorbance mode at 315 nm.[14]
- Results:
 - R_f value: 0.32 ± 0.01 for Tizanidine hydrochloride.[14]
 - Linearity Range: 300-1000 ng per spot.[14]
 - Correlation Coefficient (r^2): 0.9922.[14]
 - Limit of Detection (LOD): 88 ng per spot.[14]
 - Limit of Quantitation (LOQ): 265 ng per spot.[14]
- Stability: The drug was found to be susceptible to oxidation but stable under acidic and basic conditions.[14]

3.2 UV-Visible Spectrophotometry

A simple spectrophotometric method has been developed for the determination of Tizanidine.

- Principle: Based on the formation of a binary complex between Tizanidine and eosin Y in an aqueous buffered medium (pH 3.5).[\[15\]](#)
- Procedure:
 - Prepare a standard stock solution of Tizanidine hydrochloride (100 µg/mL) in distilled water.[\[16\]](#)
 - Transfer aliquots of the stock solution to a series of 10 mL volumetric flasks.
 - Add 1 mL of 4×10^{-3} M eosin Y solution and 2 mL of 0.4 M acetate buffer (pH 3.5).[\[15\]](#)
 - Dilute to the mark with distilled water.
 - Measure the absorbance at 545 nm against a reagent blank.[\[15\]](#)
- Results:
 - Linearity Range: 0.5-8 µg/mL.[\[15\]](#)
 - Limit of Detection (LOD): 0.1 µg/mL.[\[15\]](#)

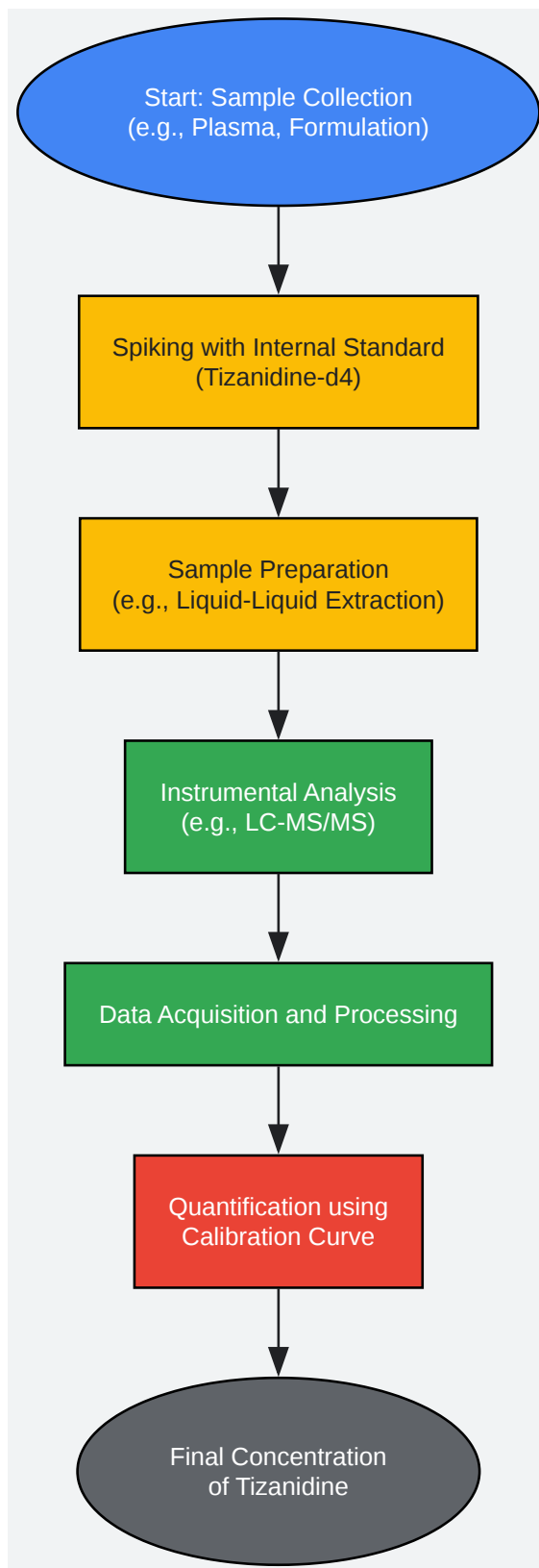
3.3 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A bioequivalence study of Tizanidine in human plasma utilized a validated LC-MS/MS method.[\[17\]](#)

- Internal Standard: Amlodipine besylate.[\[17\]](#)
- Sample Preparation: Liquid-liquid extraction.[\[17\]](#)
- Detection: Multiple reaction monitoring (MRM).[\[17\]](#)
- Results:
 - Linear Calibration Curve: 50–3200 ppt with a correlation coefficient exceeding 0.99.[\[17\]](#)

Analytical Workflow

The following diagram illustrates a general workflow for the quantitative analysis of Tizanidine using an internal standard like **Tizanidine-d4**.



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General workflow for Tizanidine analysis.

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